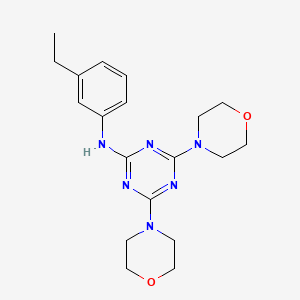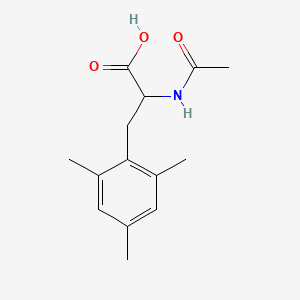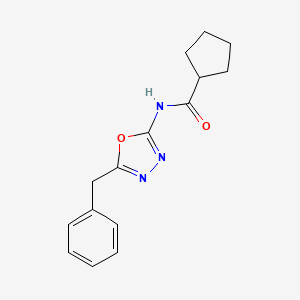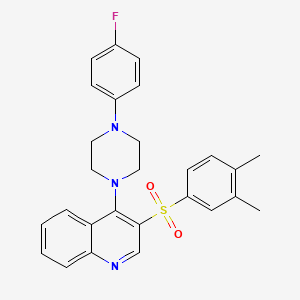![molecular formula C17H20ClN3 B2962218 4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline CAS No. 640759-22-4](/img/structure/B2962218.png)
4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, oxidation, and coupling reactions. Researchers have explored its reactivity and transformations in the context of drug development and organic synthesis .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Hypoxic-Cytotoxic Agents
Research into quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, featuring piperazine and aniline moieties, indicates their potential as hypoxic-cytotoxic agents. Among these, compounds with aniline derivatives showed notable potency and selectivity, suggesting their utility in targeting hypoxic tumor environments (Ortega et al., 2000).
Antihypertensive Activity
The synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity in spontaneously hypertensive rats highlight the therapeutic potential of compounds with piperazine and aniline scaffolds. This research elucidates the structure-activity relationships, indicating mechanisms of action that could involve both central and peripheral pathways (Clark et al., 1983).
Novel Piperazine Derivatives
The preparation of novel 1-(4-Aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives through a series of synthetic steps showcases the versatility of piperazine and aniline compounds in medicinal chemistry. These derivatives, characterized by various analytical techniques, could serve as precursors or active compounds in the development of new therapeutic agents (Yang Qi-don, 2015).
Multistep Photochemical Charge Separation
Research on rod-like molecules based on aromatic imides and diimides, incorporating aniline and piperazine bridges, demonstrates their capability for efficient two-step electron transfer. This property is crucial for applications in molecular electronics and photovoltaic devices, where charge separation and transport are key (Greenfield et al., 1996).
Antimicrobial and Antifungal Agents
Piperazine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These studies indicate that certain piperazine compounds exhibit significant efficacy against a variety of bacterial and fungal pathogens, underscoring their potential in developing new antimicrobial agents (Lakum et al., 2013).
Electrochemical Copolymerization
The electrochemical copolymerization of piperazine with aniline has been explored, revealing insights into the chemical structure and redox behavior of the resulting copolymer. Such copolymers may find applications in electrochemical sensing and materials science due to their unique electrical and optical properties (Dkhili et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
For instance, many antidepressants work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Given its potential role in the synthesis of antidepressants, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .
Result of Action
If it functions similarly to other antidepressants, it may result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potentially alleviating symptoms of depression .
Eigenschaften
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIGILDAQDURHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B2962140.png)
![N-(4,5-dihydrothiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2962142.png)

![N-[1-(1-adamantyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]benzamide](/img/structure/B2962145.png)



![ethyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2962153.png)
![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2962154.png)


![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962158.png)